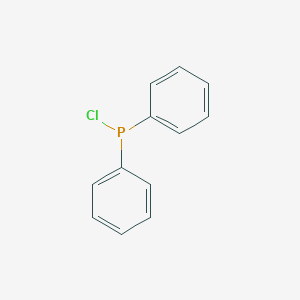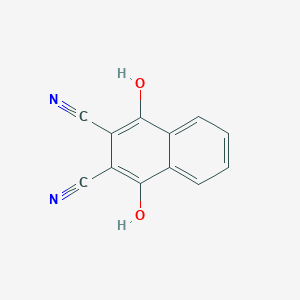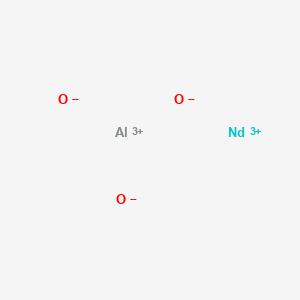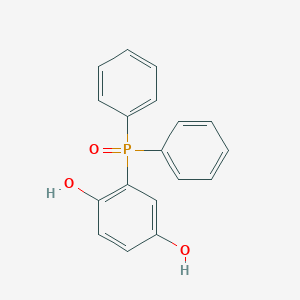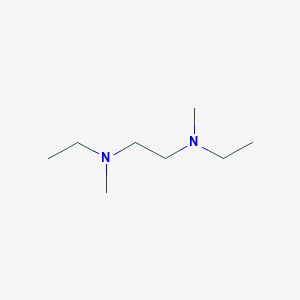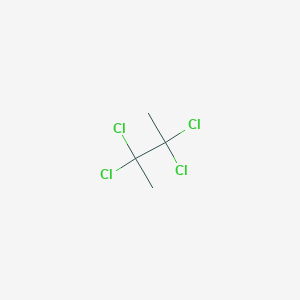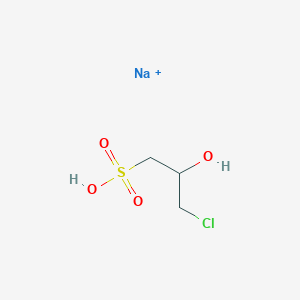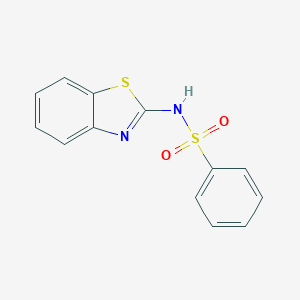
N-(1,3-Benzothiazol-2-yl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of N-2-benzothiazolyl-benzenesulfonamide derivatives involves various chemical reactions, leading to compounds with significant biological activities. For instance, derivatives were synthesized and evaluated for antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model, showing a significant lowering of plasma glucose levels (Moreno-Díaz et al., 2008). Another study elaborated on a one-pot synthesis of dichalcogenobis derivatives from N-alkyl/aryl benzenesulfonamides, highlighting the emergence of new classes of biologically active compounds (Mhizha).
Molecular Structure Analysis The molecular structure of benzenesulfonamide derivatives has been characterized through various analytical techniques, including X-ray diffraction. For example, the crystal structure of N-(3-methoxybenzoyl)benzenesulfonamide was determined, showing interesting hydrogen bond interactions (Sreenivasa et al., 2014).
Chemical Reactions and Properties Benzenesulfonamide derivatives undergo various chemical reactions, leading to compounds with notable antitumor activity. For instance, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized, displaying remarkable activity and selectivity toward certain cancer cell lines (Sławiński & Brzozowski, 2006).
Physical Properties Analysis The physical properties of benzenesulfonamide derivatives, including solubility and stability, are crucial for their biological activity and environmental impact. A review on analytical methods and occurrence of benzotriazoles, benzothiazoles, and benzenesulfonamides in the environment provides insights into their water solubility and biodegradation resistance, classifying some as emerging organic pollutants (Herrero et al., 2014).
Applications De Recherche Scientifique
Agents antibactériens
Des dérivés de N-(1,3-Benzothiazol-2-yl)benzènesulfonamide ont été synthétisés et évalués en tant qu'agents antibactériens potentiels . Ces composés ont montré une activité variable contre les souches bactériennes à Gram positif et à Gram négatif . Par exemple, certains dérivés ont présenté une activité prometteuse contre Staphylococcus aureus .
Agents antifongiques
Les dérivés de benzothiazole, qui comprennent la this compound, ont été associés à des activités antifongiques .
Agents antiprotozoaires
Les composés de benzothiazole ont également été étudiés pour leurs propriétés antiprotozoaires .
Agents anticancéreux
Les dérivés de benzothiazole ont été associés à des activités anticancéreuses . Par exemple, un travail du Dr. Malcolm Stevens du groupe Cancer Research UK à l'Université de Nottingham a montré le potentiel du benzothiazole et des composés apparentés comme agents anticancéreux .
Agents anticonvulsivants
Les dérivés de benzothiazole ont été étudiés pour leurs propriétés anticonvulsivantes .
Agents anti-inflammatoires
Les composés de benzothiazole, y compris la this compound, ont été associés à des activités anti-inflammatoires .
Inhibiteurs enzymatiques
Les dérivés de benzothiazole ont été utilisés comme inhibiteurs enzymatiques
Mécanisme D'action
Target of Action
N-(1,3-Benzothiazol-2-yl)benzenesulfonamide, also known as Benzenesulfonamide, N-2-benzothiazolyl-, has been found to target 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thus regulating glucocorticoid action within cells . The compound has also shown promising activity against Mycobacterium tuberculosis , suggesting it may target key enzymes or proteins in this bacterium .
Mode of Action
The compound interacts with its targets, such as 11beta-HSD1, by inhibiting their activity . This inhibition can lead to a decrease in the conversion of inactive glucocorticoids to their active forms, potentially altering glucocorticoid signaling within cells . When acting against M.
Biochemical Pathways
The inhibition of 11beta-HSD1 can affect the glucocorticoid pathway, potentially leading to altered immune responses and metabolic processes . In the context of M.
Pharmacokinetics
Similar compounds have been synthesized and evaluated for their in vivo antidiabetic activity, suggesting that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of 11beta-HSD1 by N-(1,3-Benzothiazol-2-yl)benzenesulfonamide can lead to significant lowering of plasma glucose levels in non-insulin-dependent diabetes mellitus rat models . This suggests that the compound may have potential as an antidiabetic agent . Additionally, the compound has shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Action Environment
The action, efficacy, and stability of N-(1,3-Benzothiazol-2-yl)benzenesulfonamide can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of other substances in the body, the pH of the environment, and the temperature . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S2/c16-19(17,10-6-2-1-3-7-10)15-13-14-11-8-4-5-9-12(11)18-13/h1-9H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOELFPSLJIQWFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339284 |
Source


|
| Record name | Benzenesulfonamide, N-2-benzothiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13068-60-5 |
Source


|
| Record name | Benzenesulfonamide, N-2-benzothiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


